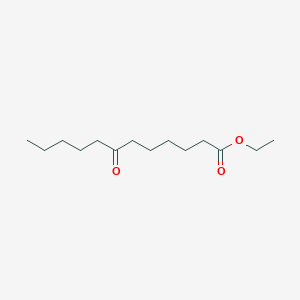
1,6-Dichlorophthalazine
Overview
Description
1,6-Dichlorophthalazine is a chemical compound used in research and development . It is often used as a building block in medicinal chemistry synthesis .
Synthesis Analysis
The synthesis of 1,6-Dichlorophthalazine involves various chemical reactions. It is used as a starting reagent in the synthesis of a series of phthalazines . It is also used as a coupling reagent in the synthesis of novel soluble polymer-bound ligands .Molecular Structure Analysis
The molecular structure of 1,6-Dichlorophthalazine consists of an aromatic tetrameric ring system . The InChI code for 1,6-Dichlorophthalazine is 1S/C8H4Cl2N2/c9-6-1-2-7-5 (3-6)4-11-12-8 (7)10/h1-4H and the InChI key is LXAZDQHYBIRAMT-UHFFFAOYSA-N .Scientific Research Applications
Heterocyclic Building Blocks
1,6-Dichlorophthalazine is used as a heterocyclic building block in organic chemistry . Heterocyclic compounds are widely used in a variety of fields, including pharmaceuticals, agrochemicals, and functional materials.
Synthesis of Other Compounds
1,6-Dichlorophthalazine can be used as a starting material for the synthesis of other compounds. For example, it can react with different reagents to form new compounds .
Research Use
1,6-Dichlorophthalazine is primarily used for research purposes . It can be used in laboratory settings to study its properties and reactions with other substances.
Preparation of Chloro- and Bromophthalazines
1,6-Dichlorophthalazine can be used in the synthesis of chloro- and bromophthalazines . These compounds have various applications in chemical research and industry.
properties
IUPAC Name |
1,6-dichlorophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAZDQHYBIRAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NC=C2C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558892 | |
| Record name | 1,6-Dichlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dichlorophthalazine | |
CAS RN |
124556-78-1 | |
| Record name | 1,6-Dichlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[2-Amino(ethyl)-4-methylanilino]-1-ethanol](/img/structure/B1316857.png)
